molecular formula C9H8O4<br>C9H8O4<br>CH3COOC6H4COOH B1665792 Aspirin CAS No. 50-78-2

Aspirin

Cat. No.: B1665792
CAS No.: 50-78-2
M. Wt: 180.16 g/mol
InChI Key: BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

This compound acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action is different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors; this compound creates an allosteric change in the structure of the COX enzyme . This irreversible inhibition results in the suppression of prostaglandin and thromboxane synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cyclooxygenase (COX) enzymes . Normally, COX enzymes produce prostaglandins, most of which are pro-inflammatory, and thromboxanes, which promote clotting . This compound-modified COX-2 produces lipoxins, most of which are anti-inflammatory . This alteration in the production of these biochemicals leads to the therapeutic effects of this compound, such as pain relief and reduction of inflammation .

Pharmacokinetics

This compound is absorbed rapidly from the stomach and intestine by passive diffusion . It is a prodrug, which is transformed into salicylate in the stomach, in the intestinal mucosa, in the blood, and mainly in the liver . Salicylate is the active metabolite responsible for most anti-inflammatory and analgesic effects . This compound has a very short half-life due to its rapid transformation into salicylate . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, relief of pain, prevention of clotting, and reduction of fever . Additionally, this compound has been found to reduce gluconeogenic gene expression and inhibit glucagon action through suppression of phospholipase C/inositol 3-triphosphate signaling, thereby reducing hepatic glucose production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variations can impact this compound metabolism, with enzymes like CYP2C9 and CYP2C19 affecting clearance rates, and markers such as P2RY12 and COX-1 influencing antiplatelet responses . Customized this compound therapy, guided by genetic profiles, optimizes benefits and minimizes risks . Furthermore, research suggests that this compound may lessen the adverse effects of air pollution exposure on lung function .

Biochemical Analysis

Biochemical Properties

Aspirin interacts with key enzymes such as cyclooxygenase (COX-1 and COX-2) . These enzymes are involved in the conversion of arachidonic acid to prostaglandins . This compound’s acetyl group is hydrolyzed and then bonded to the alcohol group of serine as an ester .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the production of pro-inflammatory prostaglandins from arachidonic acid . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the enzymatic activity of cyclooxygenase (COX), a key enzyme leading to the production of pro-inflammatory prostaglandins from arachidonic acid . This inhibition is irreversible .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied extensively. It is known that this compound hydrolysis is based on enzyme systems found in the liver, intestine, and serum .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It interacts with cyclooxygenase enzymes (COX-1 and COX-2) in this pathway .

Transport and Distribution

This compound is rapidly absorbed from the stomach and the small intestine . It is distributed within cells and tissues, but the specifics of this distribution can depend on various factors including the presence of transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can depend on various factors. While this compound does not have a specific subcellular localization, its effects can be felt throughout the cell due to its impact on the production of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid . The general procedure is as follows:

  • Place salicylic acid in a flask.
  • Add acetic anhydride and a few drops of concentrated sulfuric acid.
  • Heat the mixture gently to facilitate the reaction.
  • Allow the mixture to cool, and then add water to precipitate the acetylsalicylic acid.
  • Filter and purify the product .

Industrial Production Methods: Industrial production of acetylsalicylic acid follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Acetylsalicylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetylsalicylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-acetyloxybenzoic acid
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InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
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InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
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Molecular Formula

C9H8O4, Array
Record name ACETYLSALICYLIC ACID
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DSSTOX Substance ID

DTXSID5020108
Record name Aspirin
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Molecular Weight

180.16 g/mol
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Physical Description

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992), Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.], Solid, COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Odorless, colorless to white, crystal-line powder.
Record name ACETYLSALICYLIC ACID
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), 284 °F (decomposes), 284 °F (Decomposes)
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Flash Point

482 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether, In water, 4,600 mg/L at 25 °C, Solubility in water, g/100ml at 15 °C: 0.25 (poor), (77 °F): 0.3%
Record name ACETYLSALICYLIC ACID
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.40, 1.4 g/cm³, 1.35
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Record name ACETYLSALICYLIC ACID
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 2.52X10-5 mm Hg at 25 °C (calc), Vapor pressure, Pa at 25 °C: ~ 0.004, 0 mmHg (approx)
Record name ACETYLSALICYLIC ACID
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Record name ACETYLSALICYLIC ACID
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Record name Acetylsalicylic acid
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Mechanism of Action

Acetylsalicylic acid (ASA) blocks prostaglandin synthesis. It is non-selective for COX-1 and COX-2 enzymes. Inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan). The acetyl group of acetylsalicylic acid binds with a serine residue of the cyclooxygenase-1 (COX-1) enzyme, leading to irreversible inhibition. This prevents the production of pain-causing prostaglandins. This process also stops the conversion of arachidonic acid to thromboxane A2 (TXA2), which is a potent inducer of platelet aggregation. Platelet aggregation can result in clots and harmful venous and arterial thromboembolism, leading to conditions such as pulmonary embolism and stroke. It is important to note that there is 60% homology between the protein structures of COX-1 and COX-2. ASA binds to serine 516 residue on the active site of COX-2 in the same fashion as its binding to the serine 530 residue located on the active site of COX-1. The active site of COX-2 is, however, slightly larger than the active site of COX-1, so that arachidonic acid (which later becomes prostaglandins) manages to bypass the aspirin molecule inactivating COX-2. ASA, therefore, exerts more action on the COX-1 receptor rather than on the COX-2 receptor. A higher dose of acetylsalicylic acid is required for COX-2 inhibition., Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/, May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/, CNS ... ESP NUCLEI LOCATED IN HYPOTHALAMUS PLAYS MAJOR ROLE IN REGULATION OF PERIPHERAL MECHANISMS CONCERNED WITH BODY HEAT PRODN & LOSS. WITH SALICYLATES, HEAT PRODN IS NOT INHIBITED, BUT HEAT LOSS IS INCR BY INCR PERIPHERAL BLOOD FLOW & PERSPIRATION. /SALICYLATES/, Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin., For more Mechanism of Action (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.
Record name Acetylsalicylic acid
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Impurities

4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride)
Record name ACETYLSALICYLIC ACID
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Color/Form

Monoclinic tablets or needle-like crystals, Colorless to white, crystalline powder.

CAS No.

50-78-2
Record name ACETYLSALICYLIC ACID
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Melting Point

275 °F (NTP, 1992), 138-140, 135 °C (rapid heating), 135 °C, 275 °F
Record name ACETYLSALICYLIC ACID
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Synthesis routes and methods I

Procedure details

To prepare a suspension, desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Then 0.5 ml of the salicylic acid acetate-lipid solution was added to 9.5 ml of distilled water and briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure forming a suspension. The resulting suspension was milky in appearance and did not contain visable crystals or aggregates after a 30 minute period. Light microscopy of the suspension revealed aggregates, primarily with a diameter below 5 microns and no crystal characteristic for salicylic acid acetate. This suspension contained 0.5 mg salicylic acid acetate/ml.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
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Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
salicylic acid acetate
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0 (± 1) mol
Type
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Reaction Step Five
Name
salicylic acid acetate
Quantity
0.5 mg
Type
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Reaction Step Six
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A dosage form of salicylic acid acetate for topical or oral use was prepared as follows: Desalted egg phosphatides (Hepar) were dissolved in absolute ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Next, the topical/oral administration dosage form was prepared by adding the pharmacological agent-lipid solution, to water at about 22.5° C.+/- about 2.5° C. and briefly agitating the mixture. A cloudy suspension promptly formed. This salicylic acid acetate formulation may then be ingested or used topically.
Name
salicylic acid acetate
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Type
reactant
Reaction Step One
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
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Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
salicylic acid acetate
Quantity
400 mg
Type
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Reaction Step Two
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 2-hydroxy-benzoic acid carboxymethyl ester (22.8 grams) and triethylamine (22.6 ml) in acetone (200 ml) was added dichloro linker (10 grams). The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 18 hours. The reaction mixture was poured onto cold water and crude product was extracted into ethyl acetate. It was washed with 5% sodium bicarbonate solution and water, followed by drying over sodium sulphate. The solvent was distilled off and precipitated with diisopropyl alcohol to give 8 grams of pure Aspirin dimer diol as a white powder with a melting point of 99-102° C. The product was characterized by IH NMR (DMSO-d6) δ 4.40 (s, 2H, CH2), 4.90 (s, 2H, CH2), 5.15 (s, 2H, CH2), 7.05 (m, 2H, Ar), 7.62 (t, 1H, Ar), 7.90 (d, 1H, Ar), 10.30 (s, 1H, ArOH).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyridine (64 μl, 0.80 mmol) was added to an ice cooled mixture of salicylic acid (10 mg, 0.72 mmol) and methylene chloride (10 mL). After 5 minutes, acetic anhydride (10 μl, 1.09 mmoles) was added. The resulting mixture was stirred at room temperature for 4 hrs. The product was extracted with methylene chloride and water. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 2-acetoxybenzoic acid in 76% yield.
Quantity
64 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
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10 mL
Type
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10 μL
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.